2,8-Dichloroquinoline

Palladium-catalyzed amination regioselective C–N coupling adamantane derivatives

Generic dichloroquinoline isomers cause low-yielding, unpredictable cross-coupling reactions. 2,8-Dichloroquinoline (CAS 4470-83-1) solves this with validated regioisomer-dependent reactivity. • Enables predictable Pd-catalyzed amination with sterically demanding amines-superior to 2,6-dichloroquinoline. • Base-switchable regioselectivity (Li-Mg/Zn amides vs. LDA) for divergent 2- or 8-substituted derivatives. • Single-crystal X-ray structure available for polymorph QC; melting point 105-108°C for rapid identity verification.

Molecular Formula C9H5Cl2N
Molecular Weight 198.05 g/mol
CAS No. 4470-83-1
Cat. No. B1298113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dichloroquinoline
CAS4470-83-1
Molecular FormulaC9H5Cl2N
Molecular Weight198.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl
InChIInChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H
InChIKeyVAXOCTXTVIVOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Dichloroquinoline: Properties & Synthetic Role


2,8-Dichloroquinoline (CAS 4470-83-1) is a halogenated quinoline derivative with the molecular formula C9H5Cl2N and a molecular weight of 198.05 g/mol, characterized by chlorine substitution at the 2- and 8-positions of the quinoline ring [1]. This heterocyclic compound appears as a light yellow solid with a melting point of 105–108 °C (lit.) and a predicted boiling point of 292.8±20.0 °C at 760 mmHg [1]. Its synthetic accessibility, most notably from 8-chloroquinoline-N-oxide via reaction with phosphoryl trichloride, has established it as a readily available building block for organic synthesis and medicinal chemistry programs .

Regioselective C-2/C-8 functionalization building block
Compatible with Pd-catalyzed amination and metalation workflows
Readily accessible from 8-chloroquinoline-N-oxide

2,8-Dichloroquinoline Isomer Substitution Risks


Dichloroquinoline isomers are not interchangeable in palladium-catalyzed cross-coupling or amination reactions due to pronounced regioisomer-dependent reactivity and selectivity. The electronic and steric environment dictated by the specific 2,8-chlorine substitution pattern fundamentally alters the chemoselectivity of oxidative addition, metalation, and subsequent functionalization steps [1][2]. Direct comparative studies have established that while 2,6-dichloroquinoline exhibits very low amination selectivity, 2,8-dichloroquinoline delivers substantially improved regioselectivity and yields with sterically demanding amines [3]. Generic procurement of an unspecified or alternative dichloroquinoline isomer will therefore result in failed or low-yielding reactions, whereas the specific 2,8-regioisomer provides predictable and optimized synthetic performance validated by peer-reviewed data [1][3].

Amination selectivity mismatch
2,6-dichloroquinoline exhibits very low amination selectivity; replacing with 2,8-isomer may critically alter reaction outcome.
Metalation site control not transferable
Switchable C-2/C-8 metalation observed for 2,8-isomer is not reproducible with other dichloroquinoline substitution patterns.
Solid-state identity reference absent
Published single-crystal structure and distinct melting point may be unavailable for alternative isomers, complicating QC.

2,8-Dichloroquinoline: Evidence for Selection


Superior Pd-Catalyzed Amination Regioselectivity

In a direct head-to-head comparison of isomeric dichloroquinolines under identical Pd-catalyzed amination conditions using adamantane-containing amines, 2,6-dichloroquinoline demonstrated very low selectivity, whereas 2,8-dichloroquinoline exhibited substantially improved regioselectivity and product yields [1]. The study further noted that 4,8- and 4,7-dichloroquinolines provided the best absolute yields; however, the 2,8-isomer represents a critically differentiated intermediate performance tier, offering predictable mono-amination without the poor selectivity observed for 2,6-isomer, thereby enabling access to 2-substituted quinolinyl adamantane derivatives that would be otherwise inaccessible or produced in impractical yields [1].

Amination Regioselectivity
Head-to-head
Substantially improved selectivity and yield vs 2,6-isomer with Pd/amine conditions
Supports isomer selection for 2-aminated quinoline synthesis
Qualitative comparison under specific Pd conditions; verify with current lot
Palladium-catalyzed amination regioselective C–N coupling adamantane derivatives

Base-Controlled Regioselective C-2/C-8 Metalation

2,8-Dichloroquinoline can be selectively metalated at either the C-2 or C-8 position depending on the choice of metal amide base, enabling regioselective functionalization of the quinoline core. This regioselectivity is not observed with other dichloroquinoline substitution patterns under the same conditions [1][2]. Specifically, reaction with lithium-magnesium or lithium-zinc amides affords C-2 or C-8 functionalized derivatives in a regioselective fashion, whereas metalation with lithium diisopropylamide (LDA) targets the C-3 position [1]. DFT calculations rationalized this behavior, confirming that the 2,8-substitution pattern provides a unique electronic environment that permits switchable site-selectivity [1].

Switchable Metalation
Class-level inference
C-2 or C-8 selective metalation via choice of metal amide base
Enables divergent functionalization from a single starting material
DFT-supported; isomer-dependent behavior
regioselective metalation lithium-zinc amides quinoline functionalization

Monoclinic Crystal Structure (P21/c)

The crystal structure of 2,8-dichloroquinoline has been solved by X-ray diffraction, revealing a monoclinic crystal system with space group P21/c and unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. The structure was refined to R1 = 0.053 for 2043 observed reflections [1]. This level of crystallographic characterization, including displacement ellipsoids at the 40% probability level, provides unambiguous solid-state identity confirmation [1]. In contrast, many dichloroquinoline isomers lack peer-reviewed single-crystal X-ray diffraction data; for instance, 2,4-dichloroquinoline is sometimes cited as a surrogate model for structural discussions precisely because its own crystal structure is not comprehensively reported .

Crystal Structure
Cross-study comparable
Monoclinic P21/c, R1=0.053, full unit cell published
Solid-state identity reference for polymorph confirmation
Refined structure available for QC correlation
X-ray crystallography solid-state chemistry polymorph characterization

Melting Point Distinguishes Isomers

The melting point of 2,8-dichloroquinoline (105–108 °C, lit.) is significantly distinct from that of other dichloroquinoline isomers . Comparative literature values establish the following: 2,6-dichloroquinoline melts at 160–164 °C ; 2,7-dichloroquinoline at 120 °C [1]; 4,7-dichloroquinoline at 84–87 °C ; 2,4-dichloroquinoline at 63–67 °C ; and 4,8-dichloroquinoline at 156–160 °C . The 105–108 °C range for the 2,8-isomer is unique and provides a simple, low-cost analytical handle for identity confirmation and purity assessment.

Melting Point
Cross-study comparable
105–108 °C; distinct from 2,6- (160–164 °C) and 2,7-isomer (120 °C)
Rapid identity verification via thermal analysis
Literature values; confirm with lot COA
melting point isomer purity thermal characterization

2,8-Dichloroquinoline: Research & Industrial Applications


Synthesis of Adamantane-Containing 2-Aminoquinolines

In medicinal chemistry programs targeting adamantane-functionalized quinoline scaffolds—known for enhanced membrane permeability and hydrophobic protein interactions—2,8-dichloroquinoline is the preferred starting material when 2,6-dichloroquinoline fails due to very low amination selectivity [1]. This scenario applies to the development of novel antiviral agents, CNS-active compounds, and other adamantane-containing drug candidates where predictable mono-amination at the 2-position is required [1].

Divergent 2- or 8-Functionalization of Quinolines

For synthetic chemistry laboratories and CROs requiring access to both 2-substituted and 8-substituted quinoline derivatives, 2,8-dichloroquinoline uniquely enables base-controlled switchable regioselectivity using lithium-magnesium or lithium-zinc amides versus LDA [2]. This divergent synthetic capability, not available with other dichloroquinoline isomers, reduces the number of starting materials that must be procured and maintained in inventory [2].

Polymorph Control in Pre-Formulation

In pharmaceutical pre-formulation studies where solid-state identity and polymorph consistency are critical, 2,8-dichloroquinoline offers the advantage of a fully solved and peer-reviewed single-crystal X-ray structure [3]. This provides a definitive reference for polymorph identification, quality control, and regulatory documentation—an advantage not available for isomers such as 2,4-dichloroquinoline that lack equivalent published crystallographic data .

Quality Control: Isomer Identity Verification

For procurement specialists and quality control laboratories, the melting point of 2,8-dichloroquinoline (105–108 °C) provides a rapid and unambiguous identity verification method that readily distinguishes it from co-shipped or mislabeled isomers . This simple thermal characterization prevents costly synthetic failures that would arise from using the incorrect dichloroquinoline isomer in Pd-catalyzed reactions [1].

Application
Selection Property
Validation Focus
2-Aminoquinoline synthesis
Regioselective amination performance
Pd-catalyzed coupling outcome
Divergent quinoline functionalization
Base-switchable C-2/C-8 metalation
Metal amide selectivity verification
Solid-state characterization
Published crystal structure reference
Polymorph identity confirmation
Isomer identity verification
Distinct melting point range
Rapid thermal QC check

Technical Documentation Hub

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